3-Methylhexanoic acid

Description

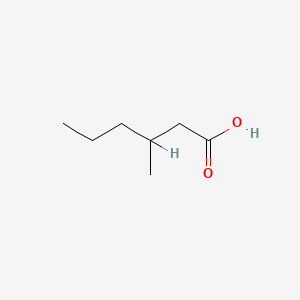

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-4-6(2)5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQMQVJXSRMTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863273 | |

| Record name | 3-Methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3780-58-3 | |

| Record name | 3-Methylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3780-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003780583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3780-58-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylhexanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4GWJ09TGV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of 3 Methylhexanoic Acid

Endogenous Formation of 3-Methylhexanoic Acid in Biological Systems

The formation of this compound in biological systems is a complex process, primarily understood in the context of human axillary odor. This volatile fatty acid is not secreted in its odorous form but is the result of the metabolic activity of the skin microbiome on odorless precursor molecules secreted by the apocrine glands.

In humans, this compound is a well-identified metabolite, particularly in axillary (underarm) secretions. Its presence is a key factor in the characteristic scent of human body odor. The metabolic pathway involves the secretion of non-volatile precursor compounds which are then transformed by bacteria residing on the skin.

The volatile this compound is released from specific, water-soluble, and odorless precursors secreted in the axilla. nih.govoup.com Research has identified these precursors as amino acid conjugates. nih.govnih.gov Specifically, liquid chromatography-mass spectrometry analysis revealed that acids like 3-hydroxy-3-methylhexanoic acid are covalently linked to a glutamine residue. nih.govresearchgate.net These N-acyl-glutamine conjugates are the stable, non-volatile forms in which the acid moieties are transported to the skin surface. oup.comresearchgate.net This conjugation prevents the release of the odor until it is cleaved by specific enzymes.

The release of odorous fatty acids from their glutamine conjugates is an enzymatic process mediated by the skin microbiota. nih.govpharmamicroresources.com Specific bacteria, particularly from the genus Corynebacterium, produce a Zn²⁺-dependent Nα-acyl-glutamine aminoacylase (B1246476) (N-AGA). nih.govnih.gov This enzyme is highly specific for the glutamine residue of the precursor molecule, cleaving the bond and liberating the volatile carboxylic acid, such as 3-hydroxy-3-methylhexanoic acid. nih.govnih.govresearchgate.net The enzyme was first purified from Corynebacterium striatum and has been identified as a key factor in odor production. nih.govnih.gov Studies have shown that only Corynebacterium isolates, and not Staphylococcus species, were capable of producing compounds like 3-methyl-2-hexenoic acid or HMHA from their respective glutamine precursors, highlighting the specific role of this bacterial genus and its aminoacylase. researchgate.netpharmamicroresources.com

The axillary microbiome is dominated by genera such as Staphylococcus, Corynebacterium, and Micrococcus. oup.comresearchgate.net However, the generation of the most pungent odors, particularly those related to volatile fatty acids, is strongly associated with the presence and metabolic activity of Corynebacterium species. oup.comresearchgate.netnih.gov

Research has consistently demonstrated that Corynebacterium are the primary agents responsible for producing the characteristic axillary odor from apocrine sweat. oup.comnih.gov Studies have correlated higher population densities of these aerobic coryneform bacteria with greater odor intensity. nih.gov Specific species identified as significant odor producers include Corynebacterium xerosis. nih.gov An in-vitro model using an extract of axillary skin confirmed that underarm odor was produced exclusively by these aerobic coryneform bacteria. nih.gov

Interactive Data Tables

Table 1: Key Bacterial Species in this compound Metabolism

| Bacterial Species | Primary Role in Odor Formation | Key Enzyme(s) | Precursor(s) Metabolized | Resulting Odor Compound(s) |

|---|---|---|---|---|

| Corynebacterium sp. | Cleavage of fatty acid precursors | Nα-acyl-glutamine aminoacylase (N-AGA) | N-acyl-glutamine conjugates | This compound derivatives (e.g., HMHA) |

| Corynebacterium xerosis | Identified as a primary odor producer | Nα-acyl-glutamine aminoacylase | N-acyl-glutamine conjugates | Axillary odor-related fatty acids |

Table 2: Precursor-Enzyme-Product Pathway for this compound Derivatives

| Precursor Compound | Bacterial Genus | Enzyme | Product |

|---|

Microbial Metabolic Pathways

Conversion to Other Metabolic Products (e.g., Isovaleric Acid)

The catabolism of this compound, like other branched-chain fatty acids, is expected to proceed through the β-oxidation pathway to generate energy. This process involves the sequential shortening of the fatty acid chain. While direct studies detailing the complete conversion of this compound to specific end products are limited, the principles of fatty acid metabolism suggest a likely pathway.

Following activation to its coenzyme A (CoA) derivative, 3-methylhexanoyl-CoA would enter the mitochondrial β-oxidation spiral. The initial cycles of oxidation would shorten the seven-carbon chain. It is biochemically plausible that this degradation could yield smaller branched-chain molecules. For instance, after one round of β-oxidation, the resulting five-carbon intermediate could be a precursor to isovaleric acid (3-methylbutanoic acid). Further breakdown would continue until the carbon skeleton is completely processed into intermediates like acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways such as the citric acid cycle. The metabolism of the structurally similar compound, 2-ethylhexanoic acid, has been shown to proceed via β-oxidation, with its metabolite 3-oxo-2-ethylhexanoic acid being detected in human urine. epa.govresearchgate.net

Biotransformation Processes and Volatile Organic Compound (VOC) Production

This compound and its derivatives are implicated in biotransformation processes, particularly those mediated by microorganisms, which result in the production of volatile organic compounds (VOCs). These VOCs are known for their distinct odors.

A notable example is found in the context of human body odor. Skin microflora, particularly bacteria from the Corynebacterium genus, metabolize precursors found in sterile axillary secretions to produce odorous molecules. pharmamicroresources.com Research has identified that specific precursors are cleaved by bacterial enzymes to release compounds like (R)/(S)-3-hydroxy-3-methylhexanoic acid ((R)/(S)-HMHA), a key component of sweat malodor. nih.gov This hydroxylated derivative of this compound is recognized as a volatile organic compound. nih.gov This conversion from a non-volatile precursor to a volatile, odorous fatty acid is a clear example of biotransformation.

Table 1: Biotransformation of this compound Derivatives

| Precursor Type | Microorganism | Biotransformation Product | Characteristic |

|---|---|---|---|

| Glutamine Conjugate | Corynebacterium spp. | (R)/(S)-3-hydroxy-3-methylhexanoic acid | Cheesy, rancid odor |

This table summarizes the biotransformation of precursors into volatile compounds related to human axillary odor.

Occurrence in Other Biological Matrices (e.g., Urine, Amniotic Fluid, Human Milk)

This compound has been identified in various biological fluids, indicating its distribution throughout the human body as a metabolic product.

Amniotic Fluid: While direct detection of this compound in amniotic fluid is not explicitly documented in available research, studies have identified structurally similar organic acids. For example, metabolites of the branched-chain amino acid isoleucine, such as 3-hydroxy-2-methylbutanoic acid and 2-hydroxy-3-methylpentanoic acid, have been found in amniotic fluid and are being investigated as potential predictors of preterm birth. aig-journal.ru The presence of these related compounds suggests that other branched-chain fatty acids may also be present in this matrix.

Urine: The excretion of fatty acid metabolites in urine is a common physiological process. Although direct evidence for this compound in urine is not prominent, studies on the metabolism of similar compounds, like 2-ethylhexanoic acid, have identified their metabolites in urine, pointing to a renal excretion pathway for such branched-chain acids. researchgate.net The Human Metabolome Database also indicates that 3-methylpentanoic acid, a closely related compound, can be found in urine. hmdb.ca

Investigating Pathways of Aberrant this compound Metabolism

Dysregulation in the metabolism of this compound is often linked to underlying metabolic diseases, particularly those affecting fatty acid breakdown.

Association with Disrupted Fatty Acid Oxidation Pathways

Fatty acid oxidation (FAO) is a critical energy-producing process, especially during periods of fasting or stress. nih.gov Genetic defects in the enzymes required for FAO lead to a group of conditions known as fatty acid oxidation disorders (FAODs). ebsco.com In these disorders, the inability to properly break down fatty acids results in a deficit of energy and an accumulation of toxic intermediate metabolites. nih.govebsco.com

As a branched-chain fatty acid, this compound requires a functional FAO pathway for its degradation. A disruption in this pathway would prevent its normal processing, potentially leading to its accumulation in tissues and biological fluids. When the primary β-oxidation pathway is blocked, alternative routes like ω-oxidation may be activated, leading to the formation and excretion of dicarboxylic acids. nih.gov

Linkages to Specific Enzyme Deficiencies (e.g., 3-hydroxyacyl-CoA dehydrogenase)

Specific enzyme deficiencies within the β-oxidation spiral are directly linked to the abnormal metabolism of fatty acids. One such key enzyme is 3-hydroxyacyl-CoA dehydrogenase, which exists in forms that are specific to long-chain (LCHAD), medium-chain, and short-chain (HADH or M/SCHAD) fatty acids. nih.gov

Deficiency in these dehydrogenases prevents the third step of β-oxidation. As this compound is a medium-chain fatty acid, a defect in the medium-chain specific 3-hydroxyacyl-CoA dehydrogenase would impair its catabolism. nih.govhmdb.ca Clinical findings in patients with LCHAD deficiency include the excretion of both unsubstituted and 3-hydroxy-dicarboxylic acids in the urine, which points to a defect in fatty acid oxidation. scispace.comnih.gov The buildup of unmetabolized fatty acids and their derivatives occurs because they cannot be processed further down the pathway, leading to damage to the liver, heart, and muscles. wikipedia.org

This table outlines key enzyme deficiencies in fatty acid oxidation and their relevance to the metabolism of different fatty acid chain lengths.

Biomarker Potential in Metabolic Disorders (e.g., Diabetic Ketoacidosis)

Altered fatty acid metabolism is a hallmark of certain metabolic disorders, and the resulting abnormal metabolite profiles can serve as valuable biomarkers. In the context of diabetic ketoacidosis (DKA), a life-threatening complication of diabetes, the body undergoes a significant shift towards fatty acid oxidation and ketone body production due to insulin (B600854) deficiency. labmedica.com

While this compound itself has not been established as a primary biomarker for DKA, a closely related compound, 3-hydroxyhexanoic acid , has been identified as an abnormal metabolite in the urine and serum of patients with DKA. nih.gov This compound was not detected in healthy individuals or diabetic patients without ketosis, suggesting its appearance is linked to the profound metabolic derangement of the ketotic state. nih.gov This finding indicates that the metabolism of C6 fatty acids is altered in DKA, and further investigation could clarify the role and biomarker potential of this compound and its derivatives in this and other metabolic disorders.

Synthesis and Derivatization of 3 Methylhexanoic Acid for Research Applications

Chemical Synthesis Methodologies

A variety of synthetic routes have been developed to produce 3-methylhexanoic acid. These methods often involve common organic reactions tailored to introduce the desired methyl branch at the third carbon position of the hexanoic acid chain.

Oxidation of 3-Methylhexanal

One straightforward method for the synthesis of this compound is through the oxidation of its corresponding aldehyde, 3-methylhexanal. Aldehydes can be readily oxidized to carboxylic acids using a range of oxidizing agents. This transformation is a fundamental reaction in organic chemistry. The general reaction involves the conversion of the aldehyde group (-CHO) to a carboxylic acid group (-COOH). Common oxidizing agents for this purpose include potassium permanganate (KMnO4), chromic acid, and milder reagents like Tollens' reagent or Benedict's reagent. For laboratory-scale synthesis, reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) can also be employed under specific conditions to achieve the desired oxidation. The product of the oxidation of 3-methylhexanal is this compound chegg.com.

Hydrolysis of Esters

The hydrolysis of esters provides another common pathway to this compound. In this method, an ester of this compound is cleaved to yield the parent carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base.

Acid-catalyzed hydrolysis is a reversible reaction typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid chemguide.co.uklibretexts.org.

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that involves heating the ester with a strong base, such as sodium hydroxide or potassium hydroxide chemguide.co.ukmasterorganicchemistry.com. This reaction produces a salt of the carboxylic acid, which is then acidified in a subsequent step to yield the free this compound libretexts.orgmasterorganicchemistry.com. Saponification is often preferred for its irreversibility and the ease of separating the products chemguide.co.uk.

The choice between acid and base catalysis depends on the specific ester and the desired reaction conditions.

Approaches Involving Malonate Condensation and Alkylation Strategies

Malonic ester synthesis is a versatile method for preparing carboxylic acids with a variety of substituents. This approach can be adapted to synthesize this compound. The process generally involves the following steps:

Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate libretexts.orgquora.com.

Alkylation: The enolate then acts as a nucleophile and reacts with an appropriate alkyl halide. To synthesize this compound, a two-step alkylation can be performed, or a precursor already containing the methyl group can be used. For instance, reacting the malonate enolate with a butyl halide would lead to a hexanoic acid derivative quora.com. A subsequent alkylation with a methyl halide would introduce the desired branch. Alternatively, starting with a substituted malonic ester could streamline the process.

Hydrolysis and Decarboxylation: The resulting dialkylated or monoalkylated malonic ester is then hydrolyzed to the corresponding malonic acid, which, upon heating, readily undergoes decarboxylation to yield the final carboxylic acid product libretexts.org.

This method allows for the controlled construction of the carbon skeleton of the target molecule.

Synthesis of Lactone Intermediates

The synthesis of this compound can also proceed through the formation and subsequent opening of lactone intermediates. Lactones are cyclic esters. A common strategy involves the creation of a γ-lactone (a five-membered ring) or a δ-lactone (a six-membered ring) that can be ring-opened to yield a substituted carboxylic acid.

For example, a synthetic route could be designed to produce a lactone with a methyl group and a propyl group attached to the ring. Subsequent hydrolysis of this lactone would yield the open-chain hydroxy acid, which could then be further modified to produce this compound. The synthesis of lactones themselves can be achieved through various methods, including the intramolecular cyclization of haloacids or the oxidation of diols organic-chemistry.org. The specific lactone intermediate would be chosen based on the desired final structure of this compound.

Enantioselective Synthesis of this compound and its Derivatives

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-3-methylhexanoic acid and (S)-3-methylhexanoic acid. In many biological contexts, only one enantiomer is active. Therefore, methods for the enantioselective synthesis of this compound are of significant importance.

Asymmetric Hydrogenation Routes for Chiral Control

Asymmetric hydrogenation is a powerful technique for establishing stereocenters with high enantioselectivity rsc.orgnih.gov. This method typically involves the hydrogenation of a prochiral unsaturated precursor in the presence of a chiral transition metal catalyst.

For the synthesis of a derivative of this compound, a suitable precursor would be an α,β-unsaturated carboxylic acid or ester with a methyl group at the 3-position. The double bond can be hydrogenated using a chiral catalyst, such as one based on rhodium or ruthenium with chiral phosphine ligands (e.g., BINAP or DuPHOS). The chiral catalyst creates a chiral environment that directs the addition of hydrogen to one face of the double bond preferentially, leading to the formation of one enantiomer in excess.

A notable example is the asymmetric hydrogenation of a β-substituted itaconic acid derivative using a Rhodium-DuPHOS catalyst, which has been shown to produce the desired 2-substituted succinates with high enantioselectivity acs.orgacs.org. While this example produces a succinate, the principle can be applied to other unsaturated precursors to generate the chiral center found in this compound. The selection of the appropriate catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee).

Below is a table summarizing the key aspects of the discussed synthetic methodologies:

| Methodology | Starting Materials | Key Steps | Advantages | Considerations |

| Oxidation of 3-Methylhexanal | 3-Methylhexanal | Oxidation | Direct conversion of aldehyde to carboxylic acid. | Requires availability of the corresponding aldehyde. |

| Hydrolysis of Esters | Ester of this compound | Acid or base-catalyzed hydrolysis | Utilizes readily available esters; saponification is irreversible. | Acid-catalyzed hydrolysis is reversible. |

| Malonate Condensation and Alkylation | Diethyl malonate, alkyl halides | Deprotonation, alkylation, hydrolysis, decarboxylation | Versatile for building carbon skeletons. | Multi-step process. |

| Synthesis of Lactone Intermediates | Haloacids, diols | Lactonization, ring-opening | Provides access to specific isomers through cyclic control. | May require additional steps for functional group manipulation. |

| Asymmetric Hydrogenation | Unsaturated precursor, H2 | Hydrogenation with a chiral catalyst | High enantioselectivity for producing specific enantiomers. | Requires specialized chiral catalysts. |

Enzymatic Synthesis Approaches (e.g., using lipases, nitrilases)

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for producing chiral molecules like this compound and its derivatives. Lipases and nitrilases are prominent among the enzymes utilized for this purpose.

Lipases are widely employed in the kinetic resolution of racemic esters of this compound. This process involves the enantioselective hydrolysis of the ester, where the enzyme preferentially acts on one enantiomer, leaving the other unreacted. For instance, immobilized Pseudomonas cepacia lipase has been effectively used for the enantioselective hydrolysis of racemic 3-cyano-5-methylhexanoic acid ethyl ester, a precursor to a derivative of this compound. This biocatalytic process can achieve high enantiomeric excess (ee). The efficiency of lipase-catalyzed reactions is influenced by factors such as the choice of solvent, temperature, and pH.

Nitrilases provide a direct route to chiral carboxylic acids from nitriles. In the context of this compound synthesis, nitrilases can be used for the asymmetric hydrolysis of a dinitrile precursor. For example, a nitrilase from Arabidopsis thaliana (AtNit1) has been utilized for the regio- and stereo-specific synthesis of (3S)-3-cyano-5-methyl hexanoic acid from isobutylsuccinonitrile. This enzymatic conversion is highly enantioselective, yielding the desired acid with a high enantiomeric excess, which can then be further converted to the target molecule.

Table 1: Enzymatic Synthesis Approaches for this compound Precursors

| Enzyme Class | Specific Enzyme Example | Substrate | Product | Key Findings |

|---|---|---|---|---|

| Lipase | Pseudomonas cepacia lipase | Racemic 3-cyano-5-methylhexanoic acid ethyl ester | (S)-3-cyano-5-methylhexanoic acid ethyl ester | High enantioselectivity and tolerance to high substrate concentrations. |

| Nitrilase | Arabidopsis thaliana nitrilase (AtNit1) | Isobutylsuccinonitrile | (3S)-3-cyano-5-methyl hexanoic acid | High enantioselectivity (E > 150) and regioselectivity. |

Chiral Resolution Techniques

Chiral resolution is a crucial step in obtaining enantiomerically pure this compound, as the biological activity of each enantiomer can differ significantly. The most common method for chiral resolution is the formation of diastereomeric salts. mdpi.com This technique involves reacting the racemic this compound with a chiral resolving agent, which is typically a chiral amine. acs.org The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. mdpi.com Once separated, the pure enantiomer of this compound can be recovered by treating the diastereomeric salt with an acid to remove the resolving agent. mdpi.com

Commonly used chiral resolving agents for carboxylic acids include naturally occurring alkaloids like brucine and strychnine, as well as synthetic amines such as (R)-1-phenylethylamine. acs.org The choice of the resolving agent and the crystallization solvent is critical for achieving efficient separation and high enantiomeric purity. The process often requires multiple recrystallizations to obtain the desired level of purity. acs.org

Synthesis of Conjugates and Precursors for Biological Studies

To investigate the biological functions and metabolic pathways of this compound, it is often necessary to synthesize its conjugates with biologically relevant molecules, such as amino acids.

The synthesis of glutamine conjugates of this compound is significant for studying its role as a precursor in biological systems. Research has shown that structurally similar compounds, such as 3-methyl-2-hexenoic acid and 3-hydroxy-3-methylhexanoic acid, are found in nature as glutamine conjugates. nih.govisfcppharmaspire.com The synthesis of N-(3-methylhexanoyl)-glutamine can be achieved through standard peptide coupling reactions. This typically involves the activation of the carboxylic acid group of this compound, followed by reaction with the amino group of glutamine.

A common method involves the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like N-hydroxysuccinimide (NHS). The this compound is first reacted with NHS to form an active ester, which then readily reacts with the amino group of glutamine to form the amide bond of the conjugate. The reaction is typically carried out in an appropriate organic solvent, and the product is purified using chromatographic techniques.

The synthesis of cysteinylglycine S-conjugates of this compound is relevant for investigating its potential role in mercapturic acid pathways. The formation of an S-conjugate involves the creation of a thioether bond between the 3-methylhexanoyl group and the sulfur atom of the cysteine residue in the dipeptide cysteinylglycine.

A plausible synthetic route would involve the activation of this compound, for example, by converting it to an acyl chloride or a mixed anhydride. This activated form can then react with the thiol group of N-acetyl-L-cysteinylglycine under basic conditions. The acetyl group on the cysteine nitrogen prevents unwanted side reactions at the amino group. The resulting S-(3-methylhexanoyl)-N-acetyl-L-cysteinylglycine can then be deacetylated if the free amino group is desired for subsequent biological studies.

Development of this compound Derivatives for Pharmaceutical Research

The structural scaffold of this compound presents a starting point for the development of novel pharmaceutical agents. By modifying its structure, derivatives with enhanced potency, selectivity, and pharmacokinetic properties can be designed.

One area of interest is the development of antibacterial agents. For example, derivatives of rhodanine-3-hexanoic acid have been synthesized and evaluated for their antibacterial activity. These compounds incorporate the hexanoic acid chain into a rhodanine core, which is a known pharmacophore in medicinal chemistry. The synthesis typically involves the Knoevenagel condensation of rhodanine-3-hexanoic acid with various aromatic aldehydes to introduce structural diversity. The resulting derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.

Another potential application is in the development of enzyme inhibitors. The design of this compound analogs could target specific enzymes involved in metabolic or signaling pathways. For instance, by introducing functional groups that can interact with the active site of a target enzyme, it is possible to create potent and selective inhibitors. The synthesis of such derivatives would involve multi-step organic synthesis, utilizing a range of chemical reactions to modify the parent this compound structure.

Analytical Methodologies for 3 Methylhexanoic Acid Quantification and Characterization

Chromatographic Techniques

Chromatography is a fundamental tool for separating 3-methylhexanoic acid from complex mixtures, allowing for its precise measurement and identification. The choice of chromatographic technique often depends on the volatility of the target analyte and the nature of the sample matrix.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile organic compounds (VOCs) like this compound. amazonaws.comnih.govresearchgate.net This method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.govescholarship.org In GC-MS, the sample is first vaporized and introduced into a gas chromatograph, where it is separated into its individual components based on their boiling points and interactions with the stationary phase of the column. amazonaws.com As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. nih.gov

The analysis of volatile metabolites by GC-MS is a well-established method in metabolomics. escholarship.org It is particularly suitable for identifying and quantifying small molecules with molecular weights typically less than 650 Daltons, a category that includes fatty acids like this compound. escholarship.org For non-volatile or semi-volatile compounds, a derivatization step is often employed to increase their volatility, making them amenable to GC analysis. escholarship.org

Table 1: GC-MS Parameters for Volatile Metabolite Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column Type | Rtx-5Sil MS (or similar) | Separation of volatile compounds |

| Column Dimensions | 30 m x 0.25 mm ID, 0.5 µm df | Standard dimensions for good resolution |

| Carrier Gas | Helium | Inert gas to carry the sample through the column |

| Injection Mode | Splitless or Split | Depends on the concentration of the analyte |

| Temperature Program | Initial hold at 40°C, ramp to 280°C | To separate compounds with different boiling points |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for creating reproducible mass spectra |

| Mass Analyzer | Quadrupole | Common type of mass analyzer for routine analysis |

For the analysis of non-volatile precursors and conjugates of this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique is adept at analyzing compounds that are not easily vaporized, such as amino acid conjugates. In biological systems, this compound can exist in a conjugated form, for instance, bound to glutamine. LC-MS/MS allows for the direct analysis of these larger, more polar molecules without the need for derivatization to increase volatility.

The process begins with the separation of the sample components by liquid chromatography. cellmosaic.com The eluent from the LC column is then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which is less destructive and suitable for fragile molecules. cellmosaic.comresearchgate.net Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and sensitivity by selecting a specific precursor ion, fragmenting it, and then analyzing the resulting product ions. nih.gov This is particularly useful for quantifying analytes in complex biological matrices. nih.gov

Table 2: LC-MS/MS Parameters for Precursor and Conjugate Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column Type | C18 reverse-phase | Separation of polar and non-polar compounds |

| Mobile Phase | Gradient of water and acetonitrile with formic acid | To achieve good separation of a wide range of analytes |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode | To gently ionize non-volatile molecules nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) | For high sensitivity and specificity in quantitative and qualitative analysis |

| Detection Mode | Multiple Reaction Monitoring (MRM) | For targeted quantification of specific precursor-product ion transitions |

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. These enantiomers can have different biological activities and sensory properties. Chiral gas chromatography is a specialized technique used to separate and quantify these enantiomers. gcms.czlabrulez.com This method utilizes a chiral stationary phase (CSP) within the GC column. The CSP is itself a chiral molecule that interacts differently with each enantiomer, leading to their separation.

The determination of the enantiomeric ratio is crucial for authenticity studies, for example, in distinguishing between natural and synthetic flavors. icm.edu.pl The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The separated enantiomers are then detected as they elute from the column, allowing for the calculation of their relative proportions. libretexts.org

Table 3: Chiral GC Parameters for Enantiomeric Ratio Determination

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column Type | Cyclodextrin-based chiral stationary phase (e.g., CP-Chirasil-Dex CB) icm.edu.pl | To achieve enantiomeric separation |

| Carrier Gas | Hydrogen or Helium | To carry the sample through the column |

| Temperature Program | Optimized for the specific enantiomers and column | To maximize the resolution between the enantiomeric peaks |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | For detection and quantification of the separated enantiomers |

Sample Preparation and Extraction Methods

Effective sample preparation is a critical step to ensure accurate and reliable analytical results. The goal is to isolate and concentrate this compound from the sample matrix while removing interfering substances.

Direct Immersion Solid-Phase Microextraction (DI-SPME) is a simple, solvent-free sample preparation technique that is well-suited for extracting volatile and semi-volatile compounds from aqueous samples. epa.govnih.govnih.gov In DI-SPME, a fused silica fiber coated with a stationary phase is directly immersed into the sample. mdpi.com The analytes partition from the sample matrix onto the fiber coating. nih.gov After a specific extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com

The choice of fiber coating is crucial for efficient extraction and depends on the polarity and volatility of the target analyte. mdpi.com For this compound, a polyacrylate fiber has been shown to be effective. epa.gov DI-SPME is a versatile technique that can be automated and is considered a "green" analytical method due to the elimination of organic solvents. nih.govmdpi.com

For the analysis of this compound in complex biological samples, such as tissues or bodily fluids, a more extensive sample preparation procedure is often necessary. This typically involves an initial fat extraction step to isolate the lipid fraction where fatty acids are present. lu.se Techniques like liquid-liquid extraction (LLE) with organic solvents are commonly used for this purpose.

Following the initial extraction, column chromatography may be employed for further purification and fractionation of the sample. This technique separates compounds based on their differential partitioning between a stationary phase packed in a column and a mobile phase that flows through it. By using a suitable combination of stationary and mobile phases, it is possible to isolate this compound and its precursors from other lipids and interfering compounds present in the biological extract.

Optimization of Extraction Efficiency (e.g., Ionic Strength)

The efficiency of extracting this compound from a sample matrix is a critical step that significantly influences its subsequent quantification. Techniques such as headspace solid-phase microextraction (HS-SPME) are commonly employed for volatile and semi-volatile compounds. The efficiency of this extraction can be substantially improved by modifying the ionic strength of the sample solution, a phenomenon known as the "salting-out" effect.

Increasing the ionic strength of the aqueous sample by adding a salt decreases the solubility of organic compounds like this compound. This drives the analyte from the aqueous phase into the headspace, making it more available for adsorption by the SPME fiber. Studies on the extraction of short and medium-chain free fatty acids (FFAs) have demonstrated that the addition of salt enhances the SPME absorption of these compounds acs.orgnih.gov.

The choice of the salt and its concentration are key parameters to optimize. While sodium chloride (NaCl) is commonly used, research has shown that other salting-out agents can offer superior performance for specific analytes. For instance, in the HS-SPME-gas chromatographic analysis of FFAs from acetic acid (C2) to decanoic acid (C10), salts such as ammonium sulfate ((NH4)2SO4) and sodium dihydrogen phosphate (NaH2PO4), used alone or in combination, provided improved extraction efficiency compared to saturated NaCl solutions nih.gov. Specifically, for FFAs in the C2-C6 range, a salt system of (NH4)2SO4/NaH2PO4 resulted in factor increases between 1.2 and 4.1-fold compared to NaCl nih.gov. This indicates that careful selection and optimization of the ionic strength are paramount for maximizing the recovery of this compound.

Spectrophotometric Approaches for Quantification

Spectrophotometric methods offer a simple, cost-effective, and sensitive alternative for the quantification of certain compounds. For derivatives of this compound, such as 3-amino methyl hexanoic acid, colorimetric and kinetic-based spectrophotometric approaches have been successfully developed and validated.

Colorimetric Spectrophotometric Methods

Colorimetric methods are based on the reaction of an analyte with a chromogenic agent to produce a colored product, the absorbance of which can be measured spectrophotometrically. A notable example is the reaction of 3-amino methyl hexanoic acid with ninhydrin. This reaction, when conducted at an elevated temperature (e.g., 70 °C), forms a purple-colored product known as Ruhemann's purple. The absorbance of this complex can be measured at a specific wavelength, such as 575 nm, and is directly proportional to the concentration of the analyte. This method has been shown to be simple, sensitive, and precise for quantifying this derivative in bulk and pharmaceutical preparations.

Kinetic Approaches in Quantitative Determination

Kinetic methods of analysis are based on the measurement of the rate of a chemical reaction. The rate of the reaction in which the analyte participates is used for its quantification. For 3-amino methyl hexanoic acid, the reaction with ninhydrin can be monitored over time to establish a kinetic correlation. Several kinetic methods can be employed:

Initial-Rate Method: This method involves measuring the initial rate of the reaction, which is proportional to the initial concentration of the analyte.

Rate-Constant Method: In this approach, pseudo-order rate constants are calculated, and a calibration curve is constructed by plotting these rate constants against the analyte concentration.

Fixed-Time Method: This involves measuring the absorbance at a pre-determined time during the reaction. The absorbance at this fixed time is then correlated with the initial concentration of the analyte.

These kinetic approaches have been successfully applied for the estimation of 3-amino methyl hexanoic acid, demonstrating good correlation in the concentration range of 10-30 µg/mL.

Method Validation and Performance Characteristics

The validation of any analytical method is essential to ensure its reliability for its intended purpose. Key performance characteristics that must be evaluated include the limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Limit of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank, while the Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.

For the kinetic spectrophotometric methods developed for 3-amino methyl hexanoic acid, the LOD and LOQ values were determined following International Conference on Harmonisation (ICH) guidelines. The calculated values demonstrated the high sensitivity of the methods.

| Parameter | Initial-Rate Method | Rate-Constant Method | Fixed-Time Method |

|---|---|---|---|

| LOD (µg/mL) | 0.76 | 0.95 | 0.81 |

| LOQ (µg/mL) | 1.20 | 1.50 | 1.30 |

Accuracy and Precision

Accuracy refers to the closeness of a measured value to a standard or known value, while precision represents the closeness of two or more measurements to each other. These parameters are crucial for validating the reliability of a quantitative method.

The accuracy and precision of the kinetic methods for 3-amino methyl hexanoic acid were evaluated by analyzing samples at multiple concentration levels. Accuracy is often expressed as the percentage recovery, while precision is typically reported as the relative standard deviation (RSD). The methods demonstrated excellent recovery, generally between 98.38% and 102.12%, with RSD values less than 1.4%, indicating satisfactory accuracy and precision.

| Amount Taken (µg/mL) | Amount Found (µg/mL) ± SD* | Recovery (%) | RSD (%) |

|---|---|---|---|

| 10.0 | 10.15 ± 0.08 | 101.50 | 0.78 |

| 15.0 | 14.85 ± 0.14 | 99.00 | 0.94 |

| 20.0 | 20.42 ± 0.28 | 102.10 | 1.37 |

| 25.0 | 24.60 ± 0.21 | 98.40 | 0.85 |

| 30.0 | 30.25 ± 0.19 | 100.83 | 0.62 |

*Mean for 5 determinations.

Linearity and Calibration

The accurate quantification of this compound in various matrices relies on the establishment of a linear relationship between the instrument response and the concentration of the analyte. uknml.comlabmanager.comanvajo.com This is typically achieved by constructing a calibration curve from a series of standard solutions with known concentrations. uknml.comanvajo.com The linearity of this curve is a critical parameter in method validation, demonstrating that the analytical response is directly proportional to the concentration of this compound over a specified range.

In a typical analytical workflow for short-chain fatty acids, including this compound, linearity is assessed by preparing a set of calibration standards spanning the expected concentration range in the samples of interest. For instance, in methods involving gas chromatography-mass spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile compounds, a series of standards would be prepared and analyzed. The resulting peak areas are then plotted against the corresponding concentrations to generate a calibration curve.

The relationship between the instrument response and the analyte concentration is most commonly described by a linear equation in the form of y = mx + c, where 'y' represents the instrument response, 'x' is the analyte concentration, 'm' is the slope of the line, and 'c' is the y-intercept. uknml.com The quality of the fit of the calibration data to a linear model is evaluated by the coefficient of determination (R²). labmanager.com A value close to 1.0 indicates a strong linear relationship. labmanager.com For the analysis of short-chain fatty acids, excellent linearity is often achieved, with correlation coefficients typically ranging from 0.9947 to 0.9998.

The following table represents a typical calibration curve for the quantification of a short-chain fatty acid, demonstrating the linear response.

| Concentration (µg/mL) | Instrument Response (Peak Area) |

|---|---|

| 0.5 | 15000 |

| 1.0 | 31000 |

| 5.0 | 155000 |

| 10.0 | 305000 |

| 25.0 | 760000 |

| 50.0 | 1510000 |

Stability of the Compound in Analytical Procedures

The stability of this compound throughout the analytical procedure is paramount to ensure the accuracy and reliability of the quantification results. rsc.org Volatility and potential for degradation can introduce significant errors if not properly controlled. Stability studies are therefore a crucial component of method validation for short-chain fatty acids. These studies typically evaluate the stability of the analyte in standard solutions and in the sample matrix under various storage and handling conditions.

Key stability parameters that are often investigated include:

Freeze-thaw stability: This assesses the impact of repeated freezing and thawing cycles on the concentration of the analyte.

Short-term stability: This evaluates the stability of the analyte in the sample matrix when stored at a specific temperature (e.g., 4°C) for a defined period (e.g., 24 hours).

Long-term stability: This determines the stability of the analyte in the sample matrix when stored at a lower temperature (e.g., -80°C) for an extended duration.

In a study evaluating the stability of short-chain fatty acids, standard solutions were subjected to three freeze-thaw cycles, storage at 4°C for 24 hours, and storage at -80°C for one week. rsc.org The results, as indicated by the recovery percentages, demonstrated good stability under these conditions. rsc.org The recoveries were reported to be in the range of 88.46%–115.56% for freeze-thaw cycles, 89.75%–109.12% for short-term storage, and 88.10%–113.24% for long-term storage. rsc.org

The following table summarizes the stability data for short-chain fatty acids under different storage conditions, which is representative of the stability of this compound.

| Storage Condition | Recovery Range (%) |

|---|---|

| Freeze/Thaw Cycles (3 cycles) | 88.46 – 115.56 |

| 4°C for 24 hours | 89.75 – 109.12 |

| -80°C for 1 week | 88.10 – 113.24 |

Biological and Physiological Significance of 3 Methylhexanoic Acid

The

A Key Player in the Composition of Human Axillary Odor

3-Methylhexanoic acid is a principal component of the complex mixture of volatile organic compounds that constitute human underarm odor. wikipedia.orgnih.govresearchgate.net This carboxylic acid, along with other compounds, is not directly secreted in its odorous form. Instead, odorless precursors are released from the apocrine glands, which are abundant in the axillary region. nih.gov Skin microbiota, particularly bacteria from the Corynebacterium genus, metabolize these precursors, leading to the release of the volatile and malodorous this compound. researchgate.net

The primary precursor to this compound is (R)/(S)-3-hydroxy-3-methylhexanoic acid ((R)/(S)-HMHA), which is conjugated to glutamine. nih.govnih.govoup.com Bacterial enzymes cleave this conjugate, liberating the volatile fatty acid that contributes to the distinctive scent of sweat. nih.govoup.com

The Intricacies of Olfactory Perception and Receptor Interaction

The human sense of smell is mediated by a vast array of olfactory receptors (ORs) located in the nasal cavity. While the specific olfactory receptors that bind to this compound have not been definitively identified in the available research, it is understood that the perception of odors arises from the combinatorial activation of a unique subset of these receptors. The structural characteristics of an odorant molecule determine which receptors it will bind to, triggering a neural signal that the brain interprets as a specific smell.

Research into the perception of related compounds, such as 3-hydroxy-3-methylhexanoic acid (HMHA), has revealed that a significant portion of the population, between 8% and 19%, may be anosmic, or unable to smell this compound. nih.gov This suggests a genetic basis for the variability in the perception of axillary odor components. The perception of fatty acids, in general, is a complex process, and recent studies have highlighted the role of extracellular loops in olfactory receptors in the binding of these molecules. nih.gov

The Link Between Concentration and Odor Intensity

A clear and positive correlation exists between the concentration of the precursors of this compound in axillary sweat and the perceived intensity of underarm odor. nih.gov Quantitative analyses of sweat from male volunteers have demonstrated an unambiguous relationship between the levels of 3-hydroxy-3-methylhexanoic acid (HMHA) and the intensity of the resulting axillary odor. nih.gov

| Compound | Concentration Range in Axillary Sweat (nmol/ml) | Associated Odor Perception |

|---|---|---|

| (E)-3-methyl-2-hexenoic acid | 15.9 - 34.6 | Contributes significantly to axillary malodor |

| (R)/(S)-3-hydroxy-3-methylhexanoic acid (precursor) | Levels directly correlate with odor intensity | Cheesy, rancid odor |

Gender-Specific Nuances in Precursor Levels and Perception

Significant gender-specific differences have been observed in the context of axillary odor precursors. Research has shown that the ratio of the glutamine conjugate precursor of (R)/(S)-3-hydroxy-3-methylhexanoic acid is three times higher in men than in women. nih.govnih.gov This suggests that men have a greater potential to produce the cheesy and rancid notes associated with this particular acid. nih.govnih.govmcgill.ca

Conversely, women have been found to have the potential to liberate significantly more (R)/(S)-3-methyl-3-sulfanylhexan-1-ol, a compound with a tropical fruit- and onion-like odor. nih.govnih.gov In terms of perception, some studies on the precursor HMHA found no significant sex differences in how it was perceived. nih.gov However, another study noted that 3-hydroxy-3-methylhexanoic acid tended to be perceived as less pleasant by women, who also exhibited a lower sniff duration compared to men. researchgate.net This suggests that while the production of precursors is clearly dimorphic, the perception of the resulting odors may also have subtle gender-related variations.

| Compound/Precursor | Gender-Specific Finding | Associated Odor Characteristic |

|---|---|---|

| (R)/(S)-3-hydroxy-3-methylhexanoic acid precursor | Ratio is 3 times higher in men | Cheesy, rancid |

| (R)/(S)-3-methyl-3-sulfanylhexan-1-ol precursor | Potentially liberated in higher amounts by women | Tropical fruit, onion-like |

A Consistent Presence in Human Sweat

This compound and its precursors are consistently identified as components of human sweat, particularly in the secretions from the axillary apocrine glands. wikipedia.orgoup.comnih.gov The odorless secretions from these glands provide the necessary substrates for the skin's microbiome to generate the volatile compounds that characterize body odor. wikipedia.org The presence of these compounds is a universal aspect of human physiology, although the specific concentrations can vary significantly between individuals and ethnic groups.

Tracing this compound in Other Human Biofluids

While the primary focus of research on this compound has been its role in axillary odor, there is evidence to suggest its presence, or the presence of closely related compounds, in other human biofluids. Various volatile organic compounds, including a wide range of fatty acids, have been identified in human urine. owlstonemedical.comresearchgate.net These compounds can originate from both endogenous metabolic processes and exogenous sources such as diet. owlstonemedical.com

Antimicrobial Activities and Mechanisms

Antibacterial Efficacy Against Skin Microbiota (e.g., Staphylococcus hominis, Corynebacterium xerosis, Staphylococcus aureus)

While direct studies detailing the specific antibacterial efficacy of this compound against Staphylococcus hominis, Corynebacterium xerosis, and Staphylococcus aureus are not extensively documented in current literature, the broader class of medium-chain fatty acids (MCFAs), to which this compound belongs, has demonstrated notable antimicrobial properties nih.govhealthline.com. These bacteria are significant components of the skin microbiota and are often implicated in opportunistic infections, particularly in immunocompromised individuals ugm.ac.idjacmjournal.org.

Staphylococcus hominis is a common skin commensal that has emerged as a significant opportunistic pathogen, often exhibiting multidrug resistance ugm.ac.idnih.gov. Strains have shown high resistance to antibiotics like penicillin, chloramphenicol, and tetracycline nih.govwikipedia.org. The increasing prevalence of methicillin-resistant S. hominis (MRSHo) further complicates treatment options, making the exploration of alternative antimicrobials critical ugm.ac.id.

Staphylococcus aureus is a major human pathogen known for its ability to cause a wide array of infections and its capacity to develop antibiotic resistance mdpi.com. Methicillin-resistant S. aureus (MRSA) poses a global health threat, as it is resistant to the entire class of beta-lactam antibiotics bcm.edunih.gov. The antimicrobial effects of various fatty acids against S. aureus have been noted, suggesting a potential avenue for combating resistant strains nih.govfrontiersin.org.

The table below summarizes the general antibiotic resistance profiles of these key skin bacteria, underscoring the need for alternative antimicrobial strategies.

| Bacterium | Common Antibiotic Resistances |

| Staphylococcus hominis | Penicillin, Tetracycline, Chloramphenicol, Methicillin (in MRSHo strains) nih.govnih.govkmu.ac.ir |

| Corynebacterium xerosis | Beta-lactams (e.g., Penicillin), Macrolides (e.g., Erythromycin), Fluoroquinolones (e.g., Ciprofloxacin) nih.govasm.orgoup.com |

| Staphylococcus aureus (MRSA) | Beta-lactams (e.g., Methicillin, Penicillin, Oxacillin), often multidrug-resistant bcm.edunih.govwikipedia.org |

Inhibition of Microbial Growth and Metabolite Production

The primary mechanism by which medium-chain fatty acids (MCFAs) like this compound are thought to inhibit microbial growth is through the disruption of the bacterial cell membrane nih.gov. The lipophilic nature of these fatty acids allows them to insert into the phospholipid bilayer of the cell membrane. This insertion can alter membrane fluidity and integrity, leading to increased permeability.

This disruption of the membrane's barrier function can cause the leakage of essential intracellular components, such as ions and metabolites, and disrupt critical cellular processes like the electron transport chain, ultimately leading to bacterial cell death nih.gov.

Furthermore, the undissociated form of fatty acids can penetrate the bacterial cell and dissociate inside the more alkaline cytoplasm, releasing protons (H+). This action lowers the intracellular pH, which can inactivate cytoplasmic enzymes and inhibit metabolic pathways essential for growth and reproduction cambridge.org. The efficacy of this mechanism is often dependent on the external pH, with greater antibacterial effects observed in more acidic environments cambridge.org.

Potential as an Alternative to Traditional Antibiotics

The rise of multidrug-resistant bacteria presents a formidable challenge to public health, necessitating the development of novel antimicrobial agents nih.gov. Naturally occurring compounds, including MCFAs, are being investigated as potential alternatives or adjuncts to conventional antibiotics nih.govhealthline.com. Their broad-spectrum antimicrobial activity and distinct mechanism of action—targeting the physical structure of the cell membrane—may make it more difficult for bacteria to develop resistance compared to antibiotics that target specific enzymes or metabolic pathways.

MCFAs have shown efficacy against a range of pathogens, including those with established antibiotic resistance nih.govnih.gov. For instance, lauric acid, another MCFA, has demonstrated significant antibacterial effects nih.gov. The potential for fatty acids to be used in combination with traditional antibiotics to enhance their efficacy is also an area of active research frontiersin.org. This synergistic approach could potentially lower the required dosage of conventional antibiotics, thereby reducing the risk of side effects and slowing the development of resistance.

Influence on Cellular and Metabolic Processes

Effects on Cell Signaling Pathways

While direct research on the effects of this compound on specific cell signaling pathways is limited, studies on other short- and medium-chain fatty acids provide insight into their potential roles. Fatty acids are not just energy sources; they are also signaling molecules that can regulate various cellular functions nih.gov.

For example, studies have shown that MCFAs can influence key metabolic signaling pathways. Some MCFAs have been observed to affect the Toll-like receptor 4 (TLR4) signaling pathway in intestinal tissues, which plays a crucial role in the immune response . Polyunsaturated fatty acids have been shown to inhibit T cell signal transduction by altering the composition of membrane domains, which can displace key signaling kinases rupress.org. These findings suggest that MCFAs, potentially including this compound, could modulate cellular activities related to metabolism and immunity, although the precise mechanisms require further elucidation.

Modulation of Gene Expression

The ability of fatty acids to modulate gene expression is an emerging area of research. While specific data on this compound is scarce, studies on structurally similar molecules indicate a potential for such activity. For instance, hexanoic acid, a straight-chain fatty acid, has been shown to act as a "priming" agent in plants, inducing changes in the expression of genes related to defense pathways, such as the mevalonic and linolenic acid pathways nih.govfrontiersin.org.

This modulation occurs at the transcriptional level and can prepare the organism to respond more effectively to subsequent stresses frontiersin.org. In mammalian cells, fatty acids can influence gene expression by acting as ligands for nuclear receptors or by affecting the activity of transcription factors. The regulation of gene expression is a complex process involving various modifications to nucleic acids that can be influenced by cellular metabolites researchgate.net. The potential for this compound to participate in these regulatory networks warrants further investigation to understand its full biological impact.

Induction of Oxidative Stress and Disruption of Energy Metabolism in Tissues (e.g., Liver, Heart)

Currently, there is a lack of specific scientific studies detailing the direct effects of this compound on inducing oxidative stress or disrupting energy metabolism in the liver and heart.

One study investigated the metabolism of 3-methyl-branched fatty acids in rat liver, noting that their alpha-oxidation occurs in peroxisomes. nih.gov This process is a key step in the breakdown of such fatty acids. However, the study did not provide data on whether this metabolic process leads to the generation of reactive oxygen species (ROS) or otherwise contributes to oxidative stress within hepatocytes. nih.gov

In general, the metabolism of fatty acids in the mitochondria is a major source of ATP for cardiac function. nih.govnih.govcvphysiology.commdpi.comnih.govresearchgate.netmdpi.com Disruptions in fatty acid oxidation can lead to cardiac inefficiency and have been implicated in the pathophysiology of heart failure. nih.govnih.govresearchgate.netmdpi.com However, no specific research has been found that directly links this compound to the disruption of this critical energy-producing pathway in the heart.

The liver plays a central role in fatty acid metabolism, and mitochondrial dysfunction within hepatocytes is a known contributor to liver diseases, often associated with increased oxidative stress. nih.govmdpi.commdpi.com While various fatty acids have been studied in this context, specific research detailing the impact of this compound on hepatic mitochondrial function and oxidative balance is absent from the available scientific literature.

Immunomodulatory Potential

The potential for this compound to modulate the immune system has not been a significant focus of scientific investigation. The broader class of fatty acids is known to have diverse effects on immune cells and inflammatory pathways. nih.govmdpi.com For instance, other short-chain fatty acids have been shown to influence immune responses. However, specific data on how this compound might interact with immune cells, affect cytokine production, or influence inflammatory signaling cascades is not available in published research.

Studies on related compounds, such as hexanoic acid, have suggested potential immunomodulatory effects, including the enhancement of anti-tumor immune responses. nih.gov A hexanoic extract of Narcissus tazetta flowers has also been reported to have immunostimulatory properties in mice. nih.gov Nevertheless, these findings cannot be directly extrapolated to this compound, as small changes in chemical structure can lead to significant differences in biological activity.

Due to the limited availability of specific research, a data table on the immunomodulatory effects of this compound cannot be generated at this time. Further investigation is required to determine if this compound possesses any significant immunomodulatory properties.

Ecological and Environmental Aspects of 3 Methylhexanoic Acid

Natural Occurrence and Distribution

While 3-Methylhexanoic acid itself is a known branched-chain fatty acid, recent scientific attention has focused on its amino acid derivative, 2-Amino-3-methylhexanoic Acid (AMHA), due to its significant ecological roles.

Research has confirmed that 2-Amino-3-methylhexanoic Acid (AMHA) is a naturally occurring, endogenous α-amino acid found within the fungal kingdom. mdpi.comnih.gov It has been identified and isolated from several filamentous fungi. nih.gov Specifically, studies have detected free AMHA in four different fungal species: Magnaporthe oryzae and three species of Alternaria spp. mdpi.comnih.govresearchgate.net Although initially synthesized as a non-natural amino acid over 70 years ago, its presence as a natural product in fungi has been unequivocally confirmed through modern isolation, purification, and structural analysis techniques. mdpi.comnih.gov

Investigations into the distribution of AMHA within fungal cultures have revealed that it specifically accumulates in the mycelia, the vegetative part of a fungus consisting of a network of fine white filaments. mdpi.comnih.govresearchgate.net In studies of Magnaporthe oryzae and three Alternaria species, free AMHA was detected in the mycelial extracts but was notably absent from the fermentation broths. mdpi.comnih.govnih.gov This localization suggests that AMHA is an endogenous secondary metabolite produced and retained within the fungal cells rather than being secreted into the surrounding environment. nih.gov The concentration of AMHA was found to vary among different fungal species, with Alternaria alternata producing substantially more than the other fungi tested. nih.gov

Table 1: Accumulation of 2-Amino-3-methylhexanoic Acid (AMHA) in Fungal Mycelia After 7 Days of Culture

| Fungal Species | AMHA Content (μg g⁻¹ FW) |

|---|---|

| Alternaria alternata | 4.04 |

| Magnaporthe oryzae | 1.12 |

| A. alternata f. sp. lycopersici | 0.66 |

| A. brassicicola | 0.34 |

Data sourced from Wang et al., 2022. nih.gov

Role in Inter-species Interactions

AMHA has been identified as a potent plant elicitor, also known as a plant resistance inducer. mdpi.comnih.govnih.gov These substances can stimulate defense responses in plants, preparing them to withstand various environmental challenges. The elicitor activity of AMHA is noteworthy for its ability to confer protection against an exceptionally broad range of both biotic and abiotic stresses. nih.gov Its potential as a unique natural elicitor for crop protection is a subject of ongoing research. mdpi.comnih.gov

Exogenous application of AMHA has been demonstrated to be highly effective in inducing plant resistance against a variety of pathogens, including fungi, bacteria, and viruses. mdpi.comnih.gov Pretreatment with AMHA has been shown to strongly protect:

Wheat against powdery mildew, a fungal disease. mdpi.comnih.gov

Arabidopsis against the bacterial pathogen Pseudomonas syringae DC3000. mdpi.comnih.gov

Tobacco against the Tomato spotted wilt virus. mdpi.comnih.gov

The effectiveness of AMHA can be concentration-dependent, with different concentrations being optimal for inducing resistance against different types of pathogens. mdpi.com

Table 2: Examples of AMHA-Induced Resistance to Biotic Stresses

| Plant Species | Pathogen | Type of Pathogen |

|---|---|---|

| Wheat | Powdery Mildew | Fungus |

| Arabidopsis | Pseudomonas syringae DC3000 | Bacteria |

| Tobacco | Tomato spotted wilt virus | Virus |

Data sourced from Wang et al., 2022. mdpi.comnih.gov

Beyond its role in biotic stress resistance, AMHA has shown potent activity in enhancing plant resilience to abiotic stresses, particularly extreme temperatures. mdpi.comnih.gov Studies have demonstrated that AMHA can significantly bolster both cold tolerance and thermotolerance in several plant species. nih.govnih.govoup.com

For instance, pretreatment with AMHA effectively mitigated the detrimental effects of cold stress on the photosynthesis and growth of tea plants (Camellia sinensis). nih.govnih.govoup.com It helps alleviate physiological damage by improving photosynthetic performance, osmotic adjustments, and the activity of antioxidant enzymes. researchgate.net Similarly, the application of AMHA has been shown to enhance resistance to high-temperature stress in various plants, including tomato, bentgrass, wheat, and tea trees. researchgate.netresearchgate.net Field-grown tea plants treated with AMHA maintained normal growth and foliage under high-temperature conditions that would typically cause stress. researchgate.netresearchgate.net

Plant Elicitor Properties of 2-Amino-3-methylhexanoic Acid (AMHA)

Influence on Photosynthetic Activity and Osmotic Adjustments in Plants

Under heat stress, plants often experience a decline in photosynthetic efficiency due to damage to the photosynthetic apparatus. The application of AMHA has been observed to mitigate these effects, suggesting a protective role for this class of compounds. ncsu.edu This protection is likely linked to the maintenance of chlorophyll (B73375) content and the stability of photosystem II (PSII), which are critical for light-dependent reactions in photosynthesis.

Osmotic adjustment is a key mechanism for plants to maintain turgor and physiological functions under water-limiting conditions, which can be induced by heat stress. The improved performance of AMHA-treated plants under stress suggests an enhancement of their ability to accumulate osmolytes, thereby maintaining cellular hydration. ncsu.edu While these findings are for AMHA, they provide a strong indication that this compound could have similar protective effects on plant photosynthetic activity and osmotic regulation, particularly under stressful environmental conditions.

Table 1: Potential Effects of this compound on Photosynthesis and Osmotic Adjustment in Plants (Inferred from studies on 2-Amino-3-methylhexanoic acid)

| Parameter | Potential Effect of this compound | Reference |

| Photosynthetic Rate | Potential to maintain or enhance under stress conditions. | ncsu.edu |

| Chlorophyll Content | Potential to prevent degradation under stress. | ncsu.edu |

| Photosystem II (PSII) Efficiency | Potential to protect from stress-induced damage. | ncsu.edu |

| Osmolyte Accumulation | Potential to increase, aiding in osmotic adjustment. | ncsu.edu |

| Relative Water Content | Potential to maintain higher levels under stress. | ncsu.edu |

Role in Antioxidant Enzyme Activities in Plants

Environmental stress often leads to the overproduction of reactive oxygen species (ROS) in plants, causing oxidative damage to cellular components. Plants counteract this by upregulating their antioxidant defense systems, which include enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD).

Research on 2-Amino-3-methylhexanoic acid (AMHA) has demonstrated its ability to enhance the activity of these key antioxidant enzymes in tea plants under high-temperature stress. ncsu.edu Treatment with AMHA led to a significant increase in the activities of SOD, CAT, and POD, which are crucial for detoxifying superoxide radicals and hydrogen peroxide, respectively. ncsu.edu This enhancement of the antioxidant system helps in mitigating oxidative stress and protecting the plant from cellular damage.

Given the structural similarity, it is plausible that this compound could also play a role in modulating the antioxidant enzyme activities in plants. By potentially upregulating the expression and activity of these enzymes, this compound may contribute to enhanced stress tolerance in plants.

Table 2: Potential Influence of this compound on Antioxidant Enzyme Activities in Plants (Inferred from studies on 2-Amino-3-methylhexanoic acid)

| Enzyme | Potential Influence of this compound | Reference |

| Superoxide Dismutase (SOD) | Potential to increase activity under stress. | ncsu.edu |

| Catalase (CAT) | Potential to increase activity under stress. | ncsu.edu |

| Peroxidase (POD) | Potential to increase activity under stress. | ncsu.edu |

Plant Growth Regulatory Effects

Branched-chain fatty acids, the class of compounds to which this compound belongs, are known to have various effects on plant growth and development. These effects can be either inhibitory or stimulatory, depending on the specific compound, its concentration, and the plant species. Some short-chain fatty acids have been reported to exhibit allelopathic effects, where they can inhibit the germination and growth of neighboring plants.

While specific studies detailing the plant growth regulatory effects of this compound are scarce, its structural characteristics as a medium-chain fatty acid suggest it could influence plant hormone signaling pathways or act as a signaling molecule itself. Further research is needed to elucidate the precise role of this compound as a plant growth regulator, determining whether it acts as a promoter or an inhibitor of plant growth and development.

Environmental Fate and Persistence

The environmental fate and persistence of this compound are determined by a combination of its chemical properties and its susceptibility to biological and abiotic degradation processes. As a branched-chain fatty acid, its persistence in the environment is expected to differ from that of its linear counterparts.

Microbial degradation is a primary pathway for the breakdown of fatty acids in soil and water. Various microorganisms possess the enzymatic machinery to metabolize these compounds. The degradation of branched-chain fatty acids can be more complex than that of straight-chain fatty acids due to the methyl group, which can hinder the typical beta-oxidation pathway. However, microorganisms have evolved alternative degradation pathways to utilize these compounds as carbon and energy sources. The rate of biodegradation will depend on various environmental factors, including microbial population density, temperature, pH, and the availability of other nutrients.

Advanced Research Applications and Future Directions

Biotechnological Applications

The utility of 3-methylhexanoic acid and its derivatives is being explored in several biotechnological contexts, including fermentation and the development of agricultural products.

While the industrial-scale fermentation of this compound is not yet established, research into related compounds highlights its potential. Microbial fermentation is a well-known method for producing a variety of industrially relevant organic acids mdpi.com. For instance, bacteria such as Megasphaera elsdenii and Clostridium kluyveri are utilized for the production of hexanoic acid (caproic acid) through anaerobic fermentation nih.govresearchgate.net. Some microorganisms can also ferment amino acids to produce branched-chain fatty acids frontiersin.org.

Furthermore, metabolic engineering has enabled the production of specific hydroxy acid monomers for bioplastics. Recombinant Aeromonas hydrophila has been engineered to produce polyhydroxyalkanoates (PHAs) with a high content of 3-hydroxyhexanoate (3HHx) when grown on sodium hexanoate nih.gov. Similarly, 3-hydroxy-3-methylhexanoic acid has been noted as a potential substrate or product in microbial metabolism processes nih.gov. These examples suggest a promising future for developing engineered microbial cell factories for the specific production of this compound or its valuable derivatives.

| Compound | Microorganism | Application/Process | Key Finding |

|---|---|---|---|

| Hexanoic Acid | Clostridium sensu stricto | Anaerobic Fermentation | The relative abundance of this bacterium is positively correlated with hexanoic acid production nih.gov. |